4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide
Overview
Description
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide is a selective inhibitor of the enzyme enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus. This enzyme is involved in the fatty acid biosynthesis pathway, which is essential for bacterial cell membrane formation. This compound has shown potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, making it a promising candidate for treating infections caused by these bacteria .
Preparation Methods
The synthesis of 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the naphthyridine core through a series of condensation and cyclization reactions.
Functional group introduction: Various functional groups, such as the benzofuran moiety and the acrylamide side chain, are introduced through nucleophilic substitution and coupling reactions.
Tosylation: The final step involves the tosylation of the compound to form this compound.
Chemical Reactions Analysis
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Coupling reactions: this compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the inhibition of enoyl-acyl carrier protein reductase and its impact on fatty acid biosynthesis.
Biology: The compound is used to investigate the role of fatty acid biosynthesis in bacterial cell membrane formation and function.
Medicine: this compound is being explored as a potential therapeutic agent for treating infections caused by methicillin-resistant Staphylococcus aureus and other drug-resistant bacteria.
Industry: The compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Mechanism of Action
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide exerts its effects by selectively inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus. This enzyme is a key component of the fatty acid biosynthesis pathway, which is essential for the formation of bacterial cell membranes. By inhibiting FabI, this compound disrupts the production of fatty acids, leading to the inhibition of bacterial growth and cell death .
Comparison with Similar Compounds
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide is unique in its selective inhibition of enoyl-acyl carrier protein reductase in Staphylococcus aureus. Similar compounds include:
Triclosan: A broad-spectrum antibacterial agent that also inhibits enoyl-acyl carrier protein reductase but is less selective and has a broader range of activity.
Isoniazid: An antibacterial agent used to treat tuberculosis, which inhibits a different enzyme in the fatty acid biosynthesis pathway.
Diazaborine: Another inhibitor of enoyl-acyl carrier protein reductase, but with different structural features and activity profiles .
This compound stands out due to its high potency and selectivity against Staphylococcus aureus, making it a promising candidate for targeted antibacterial therapy.
Properties
CAS No. |
1047981-31-6 |
---|---|
Molecular Formula |
CC29H29N3O6S |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C22H21N3O3.C7H8O3S/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10)/b10-7+; |
InChI Key |
NHTYVWVPSCBFQW-HCUGZAAXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 |
Appearance |
Solid powder |
1047981-31-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFN-1252 tosylate; API-1252 tosylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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